1H-1-Ethyl Candesartan Cilexetil
Overview
Description
1H-1-ethyl Candesartan Cilexetil is a chemical compound that serves as a potential impurity found in bulk preparations of candesartan cilexetil . It is a degradation product formed by thermal, photolytic, oxidative, or hydrolytic stress during storage . The compound is known for its role as a selective angiotensin II type 1 receptor antagonist .
Mechanism of Action
Mode of Action
1H-1-Ethyl Candesartan Cilexetil works by selectively blocking the binding of angiotensin II to the AT1 receptor . This action inhibits the AT1-mediated vasoconstrictive and aldosterone-secreting effects of angiotensin II . As a result, the blood pressure increasing effects of angiotensin II are prevented .
Biochemical Pathways
The action of this compound affects the renin-angiotensin-aldosterone system (RAAS) . By blocking the action of angiotensin II, it prevents vasoconstriction and the secretion of aldosterone, a hormone that increases the reabsorption of sodium and water in the kidneys . This leads to a decrease in fluid volume and blood pressure .
Pharmacokinetics
This compound is administered orally as a prodrug . It is rapidly converted to its active metabolite, candesartan, during absorption in the gastrointestinal tract . The elimination of candesartan is primarily as unchanged drug in the urine and, by the biliary route, in the feces . The pharmacokinetic properties of candesartan and this compound are comparable .
Result of Action
The result of the action of this compound is an overall decrease in blood pressure . By blocking the vasoconstrictive and aldosterone-secreting effects of angiotensin II, it reduces blood pressure and fluid retention .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the prodrug candesartan cilexetil undergoes rapid and complete ester hydrolysis in the intestinal wall to form the active drug, candesartan . Therefore, factors that affect the gastrointestinal environment, such as pH and the presence of other substances, could potentially influence the conversion of the prodrug to its active form .
Preparation Methods
The synthesis of 1H-1-ethyl Candesartan Cilexetil involves several steps:
Alkylation Reaction: The process begins with the alkylation of 2-ethoxy benzimidazole-7-alkyl formate and 4-bromomethyl-2’-cyanobiphenyl.
Hydrolysis: The ester groups are then hydrolyzed.
Reaction with 1-halogenated ethyl cyclohexyl carbonate: This step yields an intermediate compound.
Tetrazole Reaction: Finally, the intermediate undergoes a tetrazole reaction to produce this compound.
Industrial production methods often involve a one-pot synthesis approach, which simplifies the process and reduces production costs .
Chemical Reactions Analysis
1H-1-ethyl Candesartan Cilexetil undergoes various chemical reactions:
Reduction: Reduction reactions can also occur, although they are less common.
Substitution: The compound can undergo substitution reactions, particularly in the presence of specific reagents.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1H-1-ethyl Candesartan Cilexetil has several scientific research applications:
Pharmaceutical Research: It is used as a reference standard in pharmaceutical testing to ensure the quality and purity of candesartan cilexetil preparations.
Cardiovascular Research: The compound’s role as an angiotensin II type 1 receptor antagonist makes it valuable in studying cardiovascular diseases, including hypertension and heart failure.
Neuroscience: Research in neuroprotection and stroke prevention also utilizes this compound.
Analytical Chemistry: It is used in various analytical applications, including method development and quality control testing.
Comparison with Similar Compounds
1H-1-ethyl Candesartan Cilexetil is unique compared to other similar compounds due to its specific structure and binding properties . Similar compounds include:
Candesartan Cilexetil: The parent compound, which is a prodrug that converts to candesartan in the body.
Losartan: Another angiotensin II receptor antagonist with a different binding profile.
Valsartan: Similar in function but with distinct pharmacokinetic properties.
Irbesartan: Another angiotensin II receptor antagonist used in treating hypertension.
These compounds share a common mechanism of action but differ in their binding affinities, duration of action, and specific applications .
Properties
IUPAC Name |
1-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-(1-ethyltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38N6O6/c1-4-41-32(37-38-39-41)28-15-10-9-14-27(28)25-20-18-24(19-21-25)22-40-31-29(16-11-17-30(31)36-34(40)44-5-2)33(42)45-23(3)46-35(43)47-26-12-7-6-8-13-26/h9-11,14-21,23,26H,4-8,12-13,22H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUZPIFWPFYKBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)OC(C)OC(=O)OC6CCCCC6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38N6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701101236 | |
Record name | 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2′-(1-ethyl-1H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701101236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
638.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914613-35-7 | |
Record name | 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2′-(1-ethyl-1H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914613-35-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-1-Ethyl candesartan cilexetil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914613357 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2′-(1-ethyl-1H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701101236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-1-ETHYL CANDESARTAN CILEXETIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IN72J7R432 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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